molecular formula C10H16O3 B14297689 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one CAS No. 125473-35-0

6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one

Cat. No.: B14297689
CAS No.: 125473-35-0
M. Wt: 184.23 g/mol
InChI Key: SSNIKVRJASRLNC-UHFFFAOYSA-N
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Description

Contextualization within the Class of Pyranone Natural Products and Synthetic Intermediates

Pyranones are a diverse class of organic compounds characterized by a six-membered ring containing an oxygen atom and a ketone group. iosrjournals.org These structures are widespread in nature, found in a variety of organisms including plants, fungi, and microorganisms, where they contribute to a wide array of biological activities. iosrjournals.orgnih.gov Natural products containing pyranone motifs serve as a constant source of inspiration for the development of new chemical reactions and therapeutic agents. nih.govacs.org

Beyond their natural occurrence, pyranones, specifically the 6-hydroxy-2H-pyran-3(6H)-one scaffold, are highly valuable as synthetic intermediates. smolecule.comresearchgate.net They are considered versatile building blocks, or synthons, for constructing more complex molecules. smolecule.com A key synthetic route to this class of compounds is the Achmatowicz rearrangement, a chemical reaction that transforms furan (B31954) derivatives, which can be sourced from renewable biomass, into these functionalized pyranones. tubitak.gov.trresearchgate.net This accessibility makes them attractive starting points for the synthesis of fine chemicals and biologically active compounds. tubitak.gov.tr

Significance of the 2H-Pyran-3(6H)-one Core Structure in Organic Synthesis and Bioactivity

The 2H-pyran-3(6H)-one core is of considerable interest to chemists due to its inherent functionality and reactivity, making it a powerful tool in organic synthesis and a promising scaffold for bioactive molecules. researchgate.net

In Organic Synthesis: The structure is considered a highly useful chiral synthon because it contains multiple reactive sites that can be chemically modified. researchgate.net This multifunctionality allows it to be a starting point for the synthesis of a variety of important organic molecules, including:

Racemic monosaccharides researchgate.net

Sugar analogues tubitak.gov.tr

Pheromones tubitak.gov.tr

Anticancer drugs tubitak.gov.tr

Various other natural products researchgate.net

The presence of the hydroxyl group at the C-6 position and the enone system (an α,β-unsaturated ketone) are key features that chemists exploit for building molecular complexity. researchgate.netnih.gov

In Bioactivity: Derivatives of the 6-hydroxy-2H-pyran-3(6H)-one core have demonstrated significant biological activity, particularly as antimicrobial agents. tubitak.gov.trnih.gov Research has shown that these compounds are especially active against gram-positive bacteria. nih.gov Structure-activity relationship studies have revealed key insights:

The α,β-unsaturated enone system is essential for the antimicrobial activity. nih.gov

The size and nature of the substituent at the C-2 position directly influence the potency; bulkier substituents at this position tend to increase antibacterial activity. nih.gov

The table below summarizes findings on the antimicrobial activity of several 2H-pyran-3(6H)-one derivatives, highlighting their potential as a basis for new therapeutic agents. nih.gov

CompoundSubstituent at C-2Minimum Inhibitory Concentration (MIC)Target Organism
8a 2-[4-(Phenylthio)phenyl]-2-methyl1.56 µg/mLStaphylococcus aureus
9 2-[4-(Phenylthio)phenyl]-2-methyl0.75 µg/mLStreptococcus sp.

Data sourced from a study on the synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives. nih.gov

Research Landscape and Knowledge Gaps Pertaining to 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one

A thorough review of the current scientific literature reveals a significant knowledge gap specifically concerning this compound. There appear to be no dedicated studies on its synthesis, chemical properties, or biological activity. The existing research landscape is focused on closely related, but structurally distinct, compounds.

The primary areas of related research include:

The Parent Core Structure: Studies have extensively investigated the synthesis and utility of 6-hydroxy-2H-pyran-3(6H)-one (without the C-2 pentyl group) as a foundational building block in organic chemistry. smolecule.comresearchgate.net

Other C-2 Substituted Analogs: Research has been conducted on derivatives with different substituents at the C-2 position, such as a methyl group (6-hydroxy-2-methyl-2H-pyran-3(6H)-one), which have been used to explore synthetic methodologies and potential bioactivity. nih.gov

Isomeric Structures: A related compound, 6-pentyl-2H-pyran-2-one (also known as 6-pentyl-α-pyrone), has been identified as a natural product, notably from Trichoderma species, and is known for its antifungal properties. chemicalbook.commdpi.comresearchgate.net However, this compound is a constitutional isomer of the subject molecule and belongs to the 2-pyrone class, which has a different arrangement of atoms and distinct chemical properties.

The lack of specific data on this compound represents a clear gap in current chemical knowledge. While the known bioactivity of the 2H-pyran-3(6H)-one core and the influence of C-2 substituents suggest this compound could possess interesting biological properties, particularly antimicrobial effects, this remains speculative without direct experimental investigation. nih.gov Future research would be necessary to synthesize this specific molecule and characterize its chemical behavior and biological potential.

The following table compares the subject compound with its more studied relatives to highlight the current state of research.

Compound NameStructureKey Research Findings
This compound Pentyl group at C-2Not specifically studied in available literature. Represents a knowledge gap.
6-Hydroxy-2H-pyran-3(6H)-one No substituent at C-2A valuable and well-studied synthetic intermediate (synthon) for complex molecules. smolecule.comresearchgate.net
6-pentyl-2H-pyran-2-one Isomeric structure (2-pyrone class)A natural product with known antifungal activity. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125473-35-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-hydroxy-6-pentyl-2H-pyran-5-one

InChI

InChI=1S/C10H16O3/c1-2-3-4-5-9-8(11)6-7-10(12)13-9/h6-7,9-10,12H,2-5H2,1H3

InChI Key

SSNIKVRJASRLNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(=O)C=CC(O1)O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 6 Hydroxy 2 Pentyl 2h Pyran 3 6h One and Its Derivatives

Chemo- and Regioselective Synthesis of the 2H-Pyran-3(6H)-one Scaffold

The core structure of 6-hydroxy-2-pentyl-2H-pyran-3(6H)-one is the 2H-pyran-3(6H)-one ring system. Its synthesis requires precise control over chemo- and regioselectivity. Various advanced methodologies have been developed to achieve this, primarily revolving around the oxidative rearrangement of furan (B31954) precursors and the cyclization of linear molecules.

Achmatowicz Rearrangement and Analogous Oxidative Rearrangement Pathways for 2-Substituted Furans

The Achmatowicz rearrangement is a powerful and widely employed method for the conversion of furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones through an oxidative ring expansion. wikipedia.orgicm.edu.pl This transformation is pivotal for the synthesis of the target compound from a readily available 2-pentylfuran (B1212448) precursor. The reaction proceeds via the oxidation of the furan ring, followed by an intramolecular rearrangement to form the dihydropyranone structure.

The efficiency and selectivity of the Achmatowicz rearrangement are highly dependent on the choice of oxidizing agent and catalyst, as well as the reaction conditions. A variety of systems have been explored to optimize the synthesis of the 2H-pyran-3(6H)-one scaffold.

meta-Chloroperoxybenzoic acid (m-CPBA): A common and effective reagent for the Achmatowicz rearrangement is meta-chloroperoxybenzoic acid (m-CPBA). acs.org It is a versatile oxidizing agent used in numerous organic transformations. beilstein-journals.org The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at controlled temperatures to afford the desired pyranone. While effective, the use of stoichiometric amounts of m-CPBA can lead to the formation of byproducts and complicate purification.

Vanadium-Based Catalysts: To address the limitations of stoichiometric oxidants, catalytic systems have been developed. Vanadium compounds, in particular, have shown significant promise. Vanadium(V) oxytriisopropoxide (VO(OiPr)3) in combination with an oxidant like tert-butyl hydroperoxide (TBHP) provides a clean and efficient catalytic system for the Achmatowicz rearrangement. nih.govnih.gov Studies on the vanadium-catalyzed rearrangement of furfurol have provided insights into optimizing these reactions. For instance, detailed kinetic and spectroscopic analyses have revealed a first-order dependence on the catalyst concentration and a negative dependence on the concentration of tert-butanol, a byproduct of the TBHP oxidation. nih.govnih.gov Nonaqueous conditions developed for these systems facilitate product isolation. nih.govnih.gov Another vanadium catalyst, vanadyl acetylacetonate (B107027) (VO(acac)2), also in conjunction with TBHP, has been successfully employed for this transformation. nih.gov The choice between VO(OiPr)3 and VO(acac)2 can influence the reaction yield, with VO(OiPr)3/cumene hydroperoxide (CHP) sometimes offering superior results compared to the VO(acac)2/TBHP system.

Methyltrioxorhenium (MTO): While less commonly cited specifically for the Achmatowicz rearrangement in the initial search results, methyltrioxorhenium (MTO) is a powerful and versatile oxidation catalyst. It is known to catalyze a wide range of oxidation reactions, including olefin epoxidation and Baeyer-Villiger oxidations. Its potential application in the oxidative rearrangement of 2-pentylfuran warrants further investigation as a potentially efficient catalytic route.

A comparison of various oxidizing systems used in the Achmatowicz rearrangement is presented in the table below.

Oxidant/Catalyst SystemTypical SubstrateKey Advantages
m-CPBAFurfuryl alcoholsReadily available, well-established
VO(OiPr)3 / TBHPFurfurolCatalytic, clean reaction, easy product isolation
VO(acac)2 / TBHPFurfuryl alcoholsCatalytic, effective for various substrates
K2S2O8 / Ru(bpy)3Cl2·6H2OFurfuryl alcoholsPhotocatalytic, fast reaction times in flow systems

The general mechanism of the Achmatowicz rearrangement involves the initial oxidation of the furan ring to form an unstable epoxide intermediate. This is followed by a ring-opening to a 1,4-dicarbonyl compound, which then undergoes an intramolecular cyclization to yield the final 6-hydroxy-2H-pyran-3(6H)-one product.

For a 2-pentylfuran precursor, the presence of the pentyl group at the C2 position is expected to influence the reaction electronically and sterically. The electron-donating nature of the alkyl group can affect the reactivity of the furan ring towards the oxidant. Furthermore, the steric bulk of the pentyl group may influence the stereochemical outcome of the reaction if a chiral center is generated at the C6 position.

Detailed mechanistic studies, such as kinetic analysis and spectroscopic monitoring, specifically for 2-alkylfuran precursors are crucial for a complete understanding. For the vanadium-catalyzed rearrangement of furfurol, it has been shown that the reaction has a positive-order dependence on both the furan substrate and the peroxide oxidant, and a first-order dependence on the vanadium catalyst. nih.govnih.gov Similar studies on 2-pentylfuran would be invaluable for optimizing the reaction conditions and maximizing the yield of the desired product. The proposed catalytic cycle for a visible-light-mediated Achmatowicz rearrangement involves the generation of a radical cation from the furfuryl alcohol, which then reacts with water to form the pyranone product. researchgate.net

Cyclization Reactions of Linear Precursors

An alternative approach to the 2H-pyran-3(6H)-one scaffold involves the cyclization of appropriately functionalized linear precursors. This strategy offers a different retrosynthetic disconnection and can be advantageous for introducing specific substitution patterns. One plausible route involves the intramolecular cyclization of a δ-hydroxy-α,β-unsaturated-γ-keto acid or a related derivative. The formation of the six-membered ring can be promoted by acid or base catalysis. While this approach is synthetically logical, specific examples leading directly to this compound are not extensively detailed in the readily available literature, highlighting an area for potential research and development. The synthesis of pyranones through the cyclization of intermediate enedione alcohols formed from the rearrangement of furan epoxides provides a conceptual basis for this approach. rsc.org

Biomass-Derived Synthetic Approaches to 2H-Pyran-3(6H)-one Scaffolds

The increasing demand for sustainable chemical processes has driven research into the use of biomass as a renewable feedstock. Furan derivatives, such as furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), are key platform molecules that can be readily obtained from the dehydration of carbohydrates found in lignocellulosic biomass. researchgate.netresearchgate.netresearchgate.net

These bio-derived furans serve as excellent starting materials for the synthesis of the 2H-pyran-3(6H)-one scaffold via the Achmatowicz rearrangement. rsc.orglibretexts.org For instance, furfuryl alcohol, which can be produced by the reduction of furfural, is a common substrate for this transformation. The synthesis of the 2-pentylfuran precursor itself can be envisioned from biomass-derived furfural. A potential route involves the reaction of furfural with a pentyl Grignard reagent, followed by dehydration and reduction to yield 2-pentylfuran. This biomass-to-pyranone pathway represents a green and sustainable alternative to traditional petroleum-based synthetic routes.

Introduction and Functionalization of the 2-Pentyl Moiety

The pentyl group at the C2 position is a defining feature of the target molecule. Its introduction can be achieved either before or after the formation of the pyranone ring.

Introduction Prior to Ring Formation: The most straightforward approach involves starting with a furan derivative that already contains the pentyl group, such as 2-pentylfuran. As mentioned previously, this can be synthesized from biomass-derived furfural. The subsequent Achmatowicz rearrangement of the corresponding 1-(furan-2-yl)hexan-1-ol (obtained from the reduction of 1-(furan-2-yl)hexan-1-one, which in turn is a product of the acylation of furan with hexanoyl chloride or the reaction of a pentyl Grignard reagent with 2-furoic acid) would directly yield this compound. A review on the synthesis of bioactive molecules highlights a similar strategy involving the addition of 2-lithiofuran (B141411) to caproic acid to form an acylfuran intermediate, which is then reduced and subjected to the Achmatowicz reaction. nih.gov

Functionalization of the Pyranone Ring: Alternatively, the pentyl group could potentially be introduced onto a pre-formed 2H-pyran-3(6H)-one scaffold. This might involve nucleophilic addition of a pentyl organometallic reagent to an appropriate electrophilic position on the pyranone ring, though this approach could be complicated by the multiple reactive sites on the molecule.

Functionalization of the Pentyl Side Chain: Once the this compound molecule is synthesized, the pentyl side chain can be further functionalized to create a diverse range of derivatives. While specific examples for this particular molecule are scarce, general principles of alkyl chain functionalization can be applied. For instance, selective oxidation of the benzylic-like position (the carbon adjacent to the pyranone ring) could introduce a hydroxyl or carbonyl group, provided the pyranone ring itself is stable to the oxidation conditions. Radical halogenation could also be a viable method for introducing functionality at various positions along the pentyl chain.

Strategies for Incorporating the Pentyl Chain at C2

The introduction of the pentyl group at the C2 position is a critical step that largely defines the synthetic approach to the target molecule. A primary and highly effective strategy involves the use of a pre-functionalized precursor that already contains the pentyl group prior to the formation of the pyranone ring. The Achmatowicz rearrangement is a cornerstone of this approach, providing a powerful method for the conversion of furan derivatives into 6-hydroxy-2H-pyran-3(6H)-ones. tubitak.gov.trresearchgate.net

The typical synthetic sequence commences with a furan derivative bearing the pentyl group. Specifically, 1-(furan-2-yl)hexan-1-ol, which can be synthesized via the Grignard reaction between furfural and pentylmagnesium bromide, serves as an ideal starting material. The subsequent oxidation of this furfuryl alcohol derivative initiates the Achmatowicz rearrangement, leading to the desired this compound.

Various oxidizing agents can be employed for this transformation, each with its own set of advantages and limitations. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS). The choice of oxidant and reaction conditions can influence the yield and selectivity of the reaction.

Starting MaterialOxidizing AgentSolventKey Features
1-(Furan-2-yl)hexan-1-olm-CPBADichloromethaneMild conditions, good yields.
1-(Furan-2-yl)hexan-1-olNBSTHF/WaterReadily available reagent.
1-(Furan-2-yl)hexan-1-olBr₂Acetone/WaterCost-effective for larger scale.

Another approach involves the catalytic functionalization of pyranone precursors. While less common for the direct introduction of a simple alkyl chain like pentyl, transition-metal-catalyzed cross-coupling reactions on a suitably activated C2 position of a pre-formed pyranone ring could be envisioned as a potential, albeit more complex, strategy.

Post-Cyclization Functionalization of the Pentyl Group

The functionalization of the pentyl chain after the formation of the pyranone ring is a synthetically challenging endeavor due to the presence of multiple reactive sites within the 6-hydroxy-2H-pyran-3(6H)-one core. Selective modification of the alkyl chain requires robust and highly selective methodologies, such as C-H functionalization.

Recent advancements in transition-metal catalysis have enabled the direct functionalization of unactivated C-H bonds. While specific examples on 2-pentyl-pyranones are scarce, general principles from related systems can be applied. For instance, rhodium or palladium catalysts have been shown to mediate the insertion of carbenes or nitrenes into C-H bonds, or facilitate cross-coupling reactions. Such strategies could potentially be used to introduce hydroxyl, amino, or other functional groups at specific positions along the pentyl chain, provided that issues of regioselectivity and chemoselectivity can be addressed.

Directed C-H functionalization, where a directing group on the pyranone ring guides the catalyst to a specific C-H bond on the pentyl chain, could offer a solution to the selectivity challenge. However, this would necessitate the synthesis of a more complex, pre-functionalized pyranone.

Potential strategies for the post-cyclization functionalization of the pentyl group include:

Free-radical halogenation: This non-selective method could introduce a halogen onto the pentyl chain, which can then be further elaborated. However, a mixture of products is highly likely.

Biocatalysis: The use of enzymes, such as cytochrome P450 monooxygenases, could offer a highly regio- and stereoselective means of hydroxylating the pentyl chain.

Stereoselective Synthesis of this compound

The C2 and C6 atoms of this compound are stereocenters. The development of stereoselective synthetic routes is therefore of great importance for accessing enantiomerically pure forms of this compound, which are often required for biological applications.

Enantioselective Catalysis in Pyranone Formation

Enantioselective catalysis can be applied to establish the stereochemistry during the formation of the pyranone ring. One of the most effective methods is the asymmetric Achmatowicz rearrangement. This can be achieved by employing a chiral catalyst to control the stereochemical outcome of the oxidation of the furfuryl alcohol precursor.

For instance, the use of a chiral oxidizing agent or a chiral metal complex as a catalyst in the oxidation of 1-(furan-2-yl)hexan-1-ol can lead to the formation of one enantiomer of this compound in excess. Chiral vanadium or titanium complexes in combination with an oxidant like tert-butyl hydroperoxide have been successfully used in related asymmetric oxidations.

Another powerful strategy is the kinetic resolution of a racemic mixture of the starting furfuryl alcohol. In this approach, a chiral catalyst selectively oxidizes one enantiomer of the alcohol at a faster rate, leaving behind the unreacted alcohol in high enantiomeric excess. This enantiomerically enriched alcohol can then be subjected to a standard Achmatowicz rearrangement to yield the desired enantiopure pyranone.

Catalytic SystemApproachSubstrateOutcome
Chiral Vanadium Complex / TBHPAsymmetric Oxidation1-(Furan-2-yl)hexan-1-olEnantioenriched pyranone
Sharpless Asymmetric Epoxidation ReagentsKinetic ResolutionRacemic 1-(Furan-2-yl)hexan-1-olEnantioenriched unreacted alcohol
Chiral Rhodium Complex / H₂Asymmetric Hydrogenation1-(Furan-2-yl)hexan-1-oneEnantioenriched alcohol precursor

Enzymatic Resolution and Biocatalytic Pathways to Chiral 2H-Pyran-3(6H)-ones

Biocatalysis offers a highly efficient and environmentally friendly alternative for the synthesis of chiral compounds. Enzymes, with their inherent chirality and high selectivity, can be used to resolve racemic mixtures of this compound or its precursors.

Lipases are a class of enzymes that are particularly well-suited for the kinetic resolution of alcohols and esters. A racemic mixture of this compound can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Similarly, a racemic ester derivative of the target molecule can be resolved through lipase-catalyzed hydrolysis.

EnzymeReaction TypeSubstrateProducts
Candida antarctica Lipase B (CALB)AcylationRacemic this compoundEnantioenriched ester and unreacted alcohol
Pseudomonas cepacia Lipase (PCL)HydrolysisRacemic acetate (B1210297) of this compoundEnantioenriched alcohol and unreacted ester

Furthermore, biocatalytic pathways can be designed for the de novo synthesis of the chiral pyranone. This could involve the use of engineered microorganisms or isolated enzymes to perform a series of reactions, starting from simple, achiral precursors. For example, a genetically modified yeast or bacterium could be engineered to express a sequence of enzymes that convert a simple sugar or fatty acid into the desired enantiomerically pure pyranone.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles. jmaterenvironsci.comnih.govrsc.org

One of the key aspects of green chemistry is the use of renewable feedstocks. Furan derivatives, the precursors for the Achmatowicz rearrangement, can be derived from biomass, making this synthetic route inherently greener than those relying on petrochemical feedstocks. researchgate.net

The choice of solvents and reagents is also crucial. The use of hazardous organic solvents can be minimized by employing alternative reaction media such as water, ionic liquids, or supercritical fluids. jmaterenvironsci.comnih.gov For example, performing the Achmatowicz rearrangement in an aqueous medium, if feasible, would significantly improve the green credentials of the process.

The use of catalysts, particularly reusable heterogeneous catalysts, is another important principle of green chemistry. Replacing stoichiometric reagents with catalytic amounts of a recyclable catalyst can reduce waste and improve atom economy. nih.gov For the synthesis of the pyranone, developing a solid-supported oxidizing agent or a recyclable metal complex for the Achmatowicz rearrangement would be a significant step towards a greener process.

Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are also a hallmark of green chemistry as they reduce the number of synthetic steps and purification stages. nih.gov While a direct multicomponent synthesis of this compound is not yet established, the development of such a process would be a highly desirable goal.

Green Chemistry PrincipleApplication in Synthesis
Use of Renewable FeedstocksStarting from biomass-derived furfural.
Safer SolventsUtilizing water or solvent-free conditions. jmaterenvironsci.comnih.gov
CatalysisEmploying reusable heterogeneous catalysts for oxidation. nih.gov
Atom EconomyDesigning reactions that maximize the incorporation of starting materials into the final product.
Reduced DerivatizationAvoiding unnecessary protection and deprotection steps.

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more efficient, selective, and sustainable manner, paving the way for their broader application in various fields of chemical science.

Iii. Chemical Transformations and Reactivity of 6 Hydroxy 2 Pentyl 2h Pyran 3 6h One

Reactions Involving the 6-Hydroxyl Group

The 6-hydroxyl group is part of a lactol functionality, which is a cyclic hemiacetal. This structural feature is a focal point for various chemical transformations.

The hydroxyl group at the C6 position can undergo both oxidation and reduction, leading to different classes of compounds. The reactivity of this group is analogous to that observed in other 6-hydroxy-2H-pyran-3(6H)-ones, such as the 2-methyl derivative. ias.ac.in

Oxidation: The oxidation of the 6-hydroxyl group converts the lactol into a lactone. In the case of the analogous 6-hydroxy-2-methyl-2H-pyran-3(6H)-one, this oxidation yields 2-methyl-2H-pyran-3,6-dione. ias.ac.in This transformation can be achieved using common oxidizing agents.

Reduction: The carbonyl group of the pyranone ring can be reduced. For instance, the reduction of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one with suitable reducing agents results in the formation of 6-hydroxy-2-methyl-2H-pyran-3-ol. ias.ac.in

A summary of these transformations, based on the 2-methyl analogue, is presented below.

TransformationReagent ExamplesProduct Type
OxidationPotassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)2-Alkyl-2H-pyran-3,6-dione
ReductionSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)6-Hydroxy-2-alkyl-2H-pyran-3-ol

The 6-hydroxyl group can be readily converted into ester or ether functionalities. These reactions are important for creating derivatives with modified properties. researchgate.netnih.gov

Esterification: The formation of an ester at the C6 position can be achieved by reacting the 6-hydroxy pyranone with an acylating agent. An example from a related compound, 2-[4-(phenylthio)phenyl]-2-methyl-6-hydroxy-2H-pyran-3(6H)-one, shows its conversion to the corresponding 6-[(p-nitrobenzoyl)oxy] derivative, demonstrating the feasibility of this transformation. nih.gov

Etherification: The hydroxyl group can also be alkylated to form an ether. The synthesis of 6-methoxy derivatives from their 6-hydroxy precursors is a documented transformation for this class of compounds. nih.gov For example, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one has been synthesized from its corresponding 6-hydroxy analogue. nih.gov

ReactionReagent TypeProduct Functional Group
EsterificationAcyl halide, Anhydride6-Acyloxy
EtherificationAlkyl halide6-Alkoxy

The hydroxyl group at the C6 position, being part of a hemiacetal, can be substituted by various nucleophiles. For related 6-hydroxy-2-methyl-2H-pyran-3(6H)-ones, it has been noted that the hydroxyl group can be replaced by other functional groups like halogens or alkyl groups under appropriate reaction conditions. ias.ac.in This suggests that 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one could undergo similar nucleophilic substitution reactions at the C6 position, providing a pathway to a variety of C6-substituted derivatives.

Transformations of the 2-Pentyl Side Chain

Information regarding the modification of the 2-pentyl aliphatic chain, such as chain shortening, elongation, or the introduction of unsaturation, for this compound is not available in the existing literature.

Similarly, there is a lack of specific research on the introduction of additional functionalities onto the 2-pentyl side chain of this particular pyranone derivative. Such transformations would likely involve free-radical halogenation followed by nucleophilic substitution to introduce groups like hydroxyls, amines, or others, but experimental data for this compound is not currently documented.

Reactivity of the Pyranone Ring System

The pyranone ring is the central hub of reactivity in this compound. Its unique combination of a hemiacetal and an enone system opens avenues for diverse chemical modifications.

The α,β-unsaturated ketone moiety within the pyranone ring is a classic Michael acceptor, susceptible to conjugate additions by a wide range of nucleophiles. fiveable.mewikipedia.org This reactivity is due to the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. libretexts.orglibretexts.org

Nucleophilic Additions:

The addition of a nucleophile to the β-carbon of an α,β-unsaturated ketone is known as a Michael or conjugate addition. wikipedia.org This reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. libretexts.org A variety of nucleophiles, including amines, thiols, and organometallic reagents, can participate in this reaction. fiveable.me For instance, primary and secondary amines readily add to α,β-unsaturated ketones to form β-amino ketones. openstax.org

In the context of this compound, nucleophilic attack is expected to occur at the carbon atom β to the carbonyl group. The general mechanism for the Michael addition is as follows:

A nucleophile attacks the electrophilic β-carbon of the enone system.

The π-electrons from the double bond move to the α-carbon, and the π-electrons from the carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate ion.

The enolate ion is then protonated at the α-carbon to give the final product. libretexts.org

A study on the antimicrobial properties of 2H-pyran-3(6H)-one derivatives highlighted the importance of the α,β-enone system for their activity. The synthesis of Michael adducts with thiols demonstrated the susceptibility of this system to nucleophilic attack. nih.gov

Electrophilic Additions:

While less common for α,β-unsaturated ketones compared to nucleophilic additions, electrophilic additions can occur at the carbon-carbon double bond, particularly under specific conditions or with certain electrophiles. The reactivity towards electrophiles is generally lower due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond.

Reaction TypeReagent/CatalystExpected Product
Nucleophilic AdditionAmines, Thiols, Organocupratesβ-substituted pyranone
Electrophilic AdditionHalogens (e.g., Br₂)Dihalo-pyranone

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org The α,β-unsaturated enone system in this compound can act as a dienophile in Diels-Alder reactions. researchgate.net

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carbonyl group in the pyranone ring. organic-chemistry.org This makes 2H-pyran-3(6H)-ones suitable substrates for cycloaddition reactions with electron-rich dienes. A study on optically active 2-alkoxy-2H-pyran-3(6H)-ones demonstrated their use as dienophiles in Diels-Alder cycloadditions with dienes like 2,3-dimethylbutadiene and butadiene. These reactions, particularly when promoted by a Lewis acid, proceeded in high yields and with excellent diastereoselectivity. nih.gov

Pericyclic reactions, such as the Diels-Alder reaction, are characterized by a cyclic transition state and are typically unaffected by changes in solvent polarity or the presence of radical initiators. msu.edu

DieneReaction ConditionsExpected Product Type
2,3-DimethylbutadieneThermal or Lewis Acid CatalysisBicyclic pyranone adduct
ButadieneThermal or Lewis Acid CatalysisBicyclic pyranone adduct

The hemiacetal functionality in this compound makes the pyranone ring susceptible to ring-opening reactions, particularly under acidic or basic conditions. This can lead to the formation of an acyclic hydroxy-keto-enal.

A well-known rearrangement involving the conversion of furfuryl alcohols to 2H-pyran-3(6H)-ones is the Achmatowicz reaction. This oxidative rearrangement provides a synthetic route to these pyranone systems. tubitak.gov.tr The reverse of this process, or similar ring-opening reactions, can be anticipated for this compound. For example, under acidic aqueous conditions, the hemiacetal can be hydrolyzed, leading to the ring-opened form. libretexts.org

Furthermore, pyran-2-one derivatives can undergo interesting rearrangement reactions when treated with various nucleophilic reagents, leading to the formation of a wide range of heterocyclic compounds. researchgate.net

Reaction ConditionReagentExpected Outcome
AcidicWaterRing-opening to form a hydroxy-keto-enal
BasicStrong BaseRearrangement or decomposition

Derivatization Strategies for Expanding Molecular Diversity

The presence of a hydroxyl group at the C-6 position offers a convenient handle for the derivatization of this compound. Derivatization is a common strategy to modify the chemical properties of a compound, which can be useful for enhancing its biological activity or for analytical purposes. youtube.comthermofisher.comlibretexts.org

Common derivatization reactions for hydroxyl groups include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Silylation: Reaction with silylating agents (e.g., trimethylsilyl (B98337) chloride) to form silyl (B83357) ethers, which can be useful for increasing volatility for gas chromatography. youtube.com

A study on 4-hydroxy-6-alkyl-2-pyrones demonstrated their successful O-functionalization through Mitsunobu reactions and oxa-Michael additions, highlighting the potential for creating complex 2-pyronyl ethers. beilstein-journals.org These strategies can be applied to this compound to generate a library of derivatives with diverse properties.

Derivatization ReactionReagentFunctional Group Introduced
EsterificationAcyl chloride, AnhydrideEster
EtherificationAlkyl halideEther
SilylationSilylating agentSilyl ether

Iv. Biological Activities and Molecular Mechanisms of 6 Hydroxy 2 Pentyl 2h Pyran 3 6h One

Antimicrobial Activity Studies

The antimicrobial potential of 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one and its analogs is a key area of investigation. The structural characteristics of these compounds, particularly the substituents at various positions on the pyran ring, play a significant role in their activity against a range of microorganisms.

Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated notable activity, primarily against Gram-positive bacteria nih.govaua.gr. The introduction of different functional groups at the C-2 and C-6 positions of the pyran-3(6H)-one ring has been shown to modulate the antibacterial potency. For instance, the presence of bulky aromatic groups at the C-2 position tends to enhance antibacterial activity nih.govaua.gr.

Research has highlighted that substituents such as phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl are beneficial for activity against Gram-positive bacteria nih.gov. The antibacterial efficacy of selected 2H-pyran-3(6H)-one derivatives is detailed in the table below.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56 nih.govaua.gr
2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3 (6H)-oneStreptococcus sp. C203M0.75 nih.govaua.gr

This table presents data for derivatives of 6-hydroxy-2H-pyran-3(6H)-one, as specific data for this compound is not currently available.

The antimicrobial mechanism of 6-hydroxy-2H-pyran-3(6H)-one derivatives is linked to their chemical structure. The α,β-enone system within the molecule is essential for its biological activity nih.govaua.gr. It is suggested that these compounds may act by blocking molecules that contain sulfhydryl (-SH) groups, such as the amino acid cysteine and coenzyme A, which are vital for microbial function aua.gr. The nature and size of the substituents at the C-2 position of the pyran ring are also associated with the compound's antimicrobial activity nih.gov.

For the related compound 6-pentyl-2H-pyran-2-one, studies suggest that its antifungal mechanism may involve the regulation of the TOR (Target of Rapamycin) pathway, which is a key regulator of cell growth and metabolism in fungi mdpi.com. However, similar mechanistic studies for this compound have not yet been reported.

Antioxidant Potential and Related Cellular Pathways

There is currently a lack of direct studies on the free radical scavenging mechanisms of this compound. However, research on other hydroxylated pyranone derivatives provides some insights. For example, the compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) has demonstrated significant free radical scavenging activity nih.govresearchgate.netrsc.org. Studies on DDMP indicate that the hydroxyl group at the olefin position is a key factor in its antioxidant activity, suggesting that the enol structure is crucial for its ability to neutralize free radicals rsc.org. One molecule of DDMP has been shown to be capable of scavenging two free radicals nih.gov.

The antioxidant capabilities of selected pyranone derivatives are summarized below.

CompoundRadical ScavengedScavenging Activity (%) at 17.5 µM
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)ABTS˙+81.1 nih.gov
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)Galvinoxyl radical88.7 nih.gov
Butylated hydroxytoluene (BHT)ABTS˙+58.4 nih.gov

This table presents data for a related pyranone derivative to illustrate potential antioxidant activity, as specific data for this compound is not currently available.

Information regarding the specific inhibition of oxidative stress pathways by this compound is not available in the current literature. However, studies on the related compound 6-pentyl-α-pyrone (6PP) have shown that it can exert antioxidant effects in lipopolysaccharide-stimulated mouse macrophages. 6PP was found to activate the Nrf2/HO-1 pathway, which is a major regulator of the antioxidant response in cells mdpi.com. Furthermore, it was observed to inhibit the pro-inflammatory NF-κB and MAPK pathways mdpi.com. These findings in a related molecule suggest that pyranone structures may have the potential to modulate cellular pathways involved in oxidative stress, though specific research on this compound is needed to confirm such activities.

Interactions with Biological Macromolecules

The interaction of this compound with biological macromolecules such as enzymes and receptors is a critical area of investigation to understand its physiological effects. However, specific experimental data on these interactions are sparse.

Modulation of Enzyme Activity and Stability

Receptor Binding and Signaling Pathway Modulation

Detailed studies on the receptor binding profile and the subsequent modulation of signaling pathways by this compound have not yet been published. Understanding which receptors this compound interacts with would be a significant step in elucidating its mechanism of action and potential therapeutic applications.

Proposed Molecular Mechanisms of Action for Observed Biological Effects

Given the limited research on the specific biological effects of this compound, the proposed molecular mechanisms of action remain largely speculative and are not detailed in the current body of scientific literature. Elucidation of these mechanisms would require further investigation into its cellular and molecular targets.

It is important to note that a related compound, 6-pentyl-2H-pyran-2-one (6PP), has been more extensively studied, particularly for its antifungal and plant growth-promoting activities. Research on 6PP has identified interactions with the Target of Rapamycin (TOR) signaling pathway and modulation of auxin and ethylene signaling in plants. However, due to structural differences, these findings cannot be directly extrapolated to this compound. Further research is imperative to delineate the specific biological activities and molecular mechanisms of this distinct chemical entity.

V. Structure Activity Relationship Sar Studies of 6 Hydroxy 2 Pentyl 2h Pyran 3 6h One

Impact of the 2-Pentyl Substituent on Biological Activity

The substituent at the C2 position of the pyranone ring plays a pivotal role in modulating the biological activity. For derivatives of 6-hydroxy-2H-pyran-3(6H)-one, the nature of this substituent has been shown to be a key determinant of antibacterial efficacy. researchgate.net

Systematic studies on 6-hydroxy-2H-pyran-3(6H)-one analogs have demonstrated a direct correlation between the size of the C2 substituent and antibacterial activity. An increase in the steric bulk at this position generally leads to greater potency against gram-positive bacteria. researchgate.net While specific data on a homologous series of 2-alkyl chains for 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one is not extensively detailed in the available literature, research on other heterocyclic systems containing a pyran ring, such as xanthone derivatives, indicates that both the length and the linearity of hydrocarbon side chains are significant factors in determining biological effects. nih.gov For instance, in certain series of compounds, a linear alkyl chain of a specific length may exhibit optimal activity. nih.gov This suggests that the five-carbon pentyl group in the title compound is a significant contributor to its activity profile, and variations in its length or the introduction of branching would likely alter its biological efficacy.

Table 1: Postulated Impact of C2-Alkyl Substituent Modification on the Biological Activity of 6-Hydroxy-2H-pyran-3(6H)-one Analogs
C2-SubstituentChain LengthBranchingPredicted Impact on Antibacterial ActivityReference
MethylShorterNoneLower researchgate.net
PropylShorterNoneModerate researchgate.net
Pentyl Reference None Reference Activity researchgate.net
HeptylLongerNonePotentially Higher or Lower (optimum may exist) nih.gov
iso-PentylSameYesPotentially Higher (increased bulk) researchgate.net

Significance of the 6-Hydroxyl Group for Activity Profiles

The hydroxyl group at the C6 position is a key functional group that significantly influences the compound's properties and biological interactions. iosrjournals.org Such functional groups are often pivotal in determining the reactivity and polarity of pyrone molecules, which in turn dictates their biological activities. iosrjournals.org

The 6-hydroxyl group has the capacity to act as both a hydrogen bond donor and acceptor. This ability is fundamental to the molecule's interaction with biological macromolecules, such as enzymes or receptors. nih.gov The formation of hydrogen bonds can contribute significantly to the binding affinity of the molecule to its target, with the high directionality of these bonds requiring a precise spatial arrangement for maximal effect. nih.gov The stereochemical orientation of the hydroxyl group (axial vs. equatorial) can also influence its hydrogen bonding capacity, with studies on other pyran rings showing that equatorial hydroxyls tend to form more hydrogen bonds on average than their axial counterparts. researchgate.net

Vi. Analytical and Spectroscopic Characterization in Research of 6 Hydroxy 2 Pentyl 2h Pyran 3 6h One

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for the unambiguous determination of a molecule's structure, including the connectivity of its atoms and its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

No specific NMR data for 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one was found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI), would offer clues about the different functional groups and their arrangement within the molecule.

Specific mass spectrometry data, including molecular weight and fragmentation patterns for this compound, were not available in the reviewed sources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands would be expected for the hydroxyl (-OH) group, the ketone (C=O) group within the pyranone ring, and the C-O and C-C bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The presence of the α,β-unsaturated ketone system in the pyranone ring would be expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

While general principles of IR and UV-Vis spectroscopy are well-established, specific spectral data for this compound was not found in the literature search.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for separating components of a mixture and for determining the purity of a compound. A suitable reversed-phase HPLC method could be developed for the quantitative analysis of this compound. This would involve optimizing the mobile phase composition and selecting an appropriate column to achieve good separation and peak shape.

No specific HPLC methods for the analysis of this compound were detailed in the available research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. If this compound is sufficiently volatile and thermally stable, GC-MS could be used for its identification and quantification in complex mixtures. The gas chromatogram would provide the retention time, a characteristic property of the compound under specific conditions, while the mass spectrometer would provide its mass spectrum for confirmation.

Specific GC-MS analytical parameters and profiling data for this compound were not found in the reviewed scientific literature.

Vii. Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

While established methods like the Achmatowicz reaction provide a basis for synthesizing pyranone structures, future research is geared towards developing more sustainable and efficient synthetic pathways. smolecule.com A primary goal is to minimize the environmental impact of chemical production by reducing waste, avoiding harsh reagents, and lowering energy consumption.

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Laccase-catalyzed oxidation of furan-containing precursors has already shown promise for producing pyranone cores in high yields using aerial oxygen as a green oxidant. smolecule.com Future work could focus on discovering or engineering novel enzymes with enhanced stability and substrate specificity for the synthesis of the pentyl-substituted variant.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch processes. Developing a flow-based synthesis for 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one could lead to higher throughput and better process control.

Biomass-Derived Feedstocks: Leveraging renewable bio-based materials as starting points for synthesis is a critical aspect of green chemistry. smolecule.com Research into converting lignocellulosic biomass or other natural feedstocks into furan (B31954) intermediates, which can then be transformed into the target pyranone, represents a highly sustainable approach. smolecule.com

Synthetic ApproachPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild conditions, green oxidantsEnzyme discovery and engineering
Flow Chemistry Enhanced efficiency, safety, scalabilityProcess optimization and reactor design
Biomass Conversion Use of renewable resources, sustainabilityDevelopment of efficient conversion pathways

In-depth Exploration of Undiscovered Biological Activities

The pyranone scaffold is a common feature in many biologically active natural products. While derivatives of 2H-pyran-3(6H)-ones have shown antimicrobial properties, the full biological profile of this compound remains largely unexplored. nih.gov A systematic and broad-based screening program is a critical future direction.

A related compound, 6-pentyl-2H-pyran-2-one (6-PP), is known to possess a wide range of antifungal activities against various plant pathogens, including Sclerotinia sclerotiorum, Fusarium oxysporum, and Aspergillus niger. mdpi.com This suggests that this compound could exhibit similar or novel bioactivities.

Future screening efforts should encompass:

Antimicrobial Activity: Testing against a diverse panel of gram-positive and gram-negative bacteria, multi-drug resistant strains, and a broader range of pathogenic fungi. nih.gov

Antiviral Activity: Evaluating its potential to inhibit the replication of various viruses.

Anticancer Activity: Screening against a variety of human cancer cell lines to identify potential cytotoxic or cytostatic effects.

Antioxidant Properties: Quantifying its ability to scavenge free radicals, which could indicate a role in mitigating oxidative stress.

Rational Design and Synthesis of Advanced Derivatives with Tuned Bioactivities

The core structure of this compound is an ideal template for medicinal chemistry efforts. The rational design and synthesis of new derivatives can lead to compounds with enhanced potency, greater selectivity, and improved pharmacological profiles. Research has already shown that the nature of substituents at the C-2 and C-6 positions of the pyranone ring is crucial for antimicrobial activity. nih.gov For instance, bulkier substituents at the C-2 position have been correlated with greater antibacterial efficacy. nih.gov

Future work in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the pentyl group (e.g., altering chain length, introducing unsaturation or branching) and the hydroxyl group (e.g., conversion to ethers or esters) to establish clear relationships between chemical structure and biological activity. nih.gov

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to optimize the compound's interaction with biological targets.

Combinatorial Chemistry: Creating large libraries of derivatives to rapidly screen for hits with desired biological activities.

Derivative TypeRationaleExample Modification
C-2 Substituent Analogs Enhance potency and selectivityVarying the alkyl chain length from pentyl to other groups
C-6 Hydroxyl Analogs Improve bioavailability and target bindingConversion to methoxy (B1213986) or p-nitrobenzoyl esters nih.gov
Michael Adducts Explore different mechanisms of actionAddition of thiols to the α,β-unsaturated enone system nih.gov

Elucidation of Complex Biological Pathways and Molecular Targets

Identifying the specific molecular targets and biological pathways through which this compound exerts its effects is essential for understanding its mechanism of action. This knowledge is fundamental for its development as a therapeutic agent or a biological tool.

For the related compound 6-pentyl-2H-pyran-2-one, recent studies have begun to unravel its mechanism, suggesting that it may act on the Target of Rapamycin (TOR) signaling pathway in phytopathogenic oomycetes. mdpi.com This was investigated using transcriptomics (RNA-sequencing) to observe changes in gene expression following treatment. mdpi.com

Future research on this compound should employ a multi-omics approach to:

Identify Protein Targets: Utilize techniques like affinity chromatography, chemical proteomics, and genetic screening to pinpoint the specific proteins that the compound binds to.

Analyze Gene Expression: Perform transcriptomic analysis to understand how the compound alters cellular gene expression profiles.

Profile Metabolic Changes: Use metabolomics to determine the impact of the compound on cellular metabolism.

Application as Chiral Building Blocks and Synthons in Complex Molecule Synthesis

The structure of this compound contains multiple functional groups and stereocenters, making it a highly valuable chiral building block, or synthon, in organic synthesis. smolecule.com Its utility lies in its potential to be converted into a wide array of more complex molecules.

Future applications in this domain will likely focus on:

Total Synthesis of Natural Products: Using the pyranone core as a starting material to construct complex natural products, particularly those containing six-membered oxygen heterocycles like certain types of sugars or polyketides. smolecule.com

Synthesis of Novel Pharmaceuticals: Employing the compound as a key intermediate in the synthesis of new drug candidates. Its reactive carbonyl group and hydroxyl group allow for a variety of subsequent chemical transformations. smolecule.com

Stereoselective Synthesis: Leveraging the inherent chirality of the molecule to control the stereochemistry of subsequent reactions, which is crucial for producing enantiomerically pure pharmaceuticals.

Integration with Computational Chemistry and Chemoinformatics for Predictive Modeling

Computational chemistry and chemoinformatics are powerful tools that can accelerate the research and development process by providing predictive insights into the behavior of molecules. Integrating these computational approaches can guide experimental work, saving time and resources.

Recent studies on other pyrone derivatives have utilized Density Functional Theory (DFT) to analyze their structure, tautomeric forms, and reactivity. scifiniti.comscifiniti.com Such calculations help in understanding the fundamental electronic properties of the molecule, including the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to its reactivity. scifiniti.com

Future computational research on this compound should include:

Molecular Docking: Simulating the binding of the compound and its derivatives to the active sites of known protein targets to predict binding affinity and mode of interaction.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their biological activity to predict the potency of novel, unsynthesized compounds.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives to assess their drug-likeness early in the design process.

Q & A

Q. What synthetic methodologies are commonly employed for 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one?

The synthesis typically involves lactonization or cyclization of hydroxy-acid precursors. For structurally similar compounds like 6-pentyl-2H-pyran-2-one (CAS 27593-23-3), methods include Claisen-Schmidt condensation or enzymatic routes. Key steps often require protecting groups for the hydroxyl moiety to prevent undesired side reactions. Purification via column chromatography or recrystallization is critical, with yields optimized by controlling reaction temperature and solvent polarity .

Q. How is this compound characterized spectroscopically?

Characterization relies on:

  • 1H/13C NMR : To confirm the pyranone ring structure, hydroxy group position, and pentyl chain substitution.
  • FT-IR : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 6-pentyl analogs show [M+H]+ peaks ~195 m/z).
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for related pyranone derivatives .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

  • Solubility : Low in water but soluble in polar aprotic solvents (e.g., DMSO, acetone).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in inert atmospheres is recommended.
  • Thermal properties : Boiling points for analogs like 6-pentyl-2H-pyran-2-one are ~93°C, with densities ~1.01 g/cm³ .

Advanced Research Questions

Q. How can synthetic yield be optimized for sterically hindered derivatives?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Catalytic systems : Enzymatic catalysts (e.g., lipases) enhance enantiomeric purity in chiral analogs.
  • DoE (Design of Experiments) : Statistical optimization of variables like solvent ratio, catalyst loading, and temperature .

Q. What computational approaches predict reactivity and interaction with biological targets?

  • DFT (Density Functional Theory) : Models electron distribution to predict nucleophilic/electrophilic sites.
  • Molecular docking : Screens binding affinity with enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
  • QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., alkyl chain length) with bioactivity .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies (e.g., antimicrobial efficacy) may arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) and control batch-to-batch variability.
  • Assay conditions : Standardize protocols (e.g., MIC testing) across labs.
  • Meta-analysis : Aggregate data from multiple studies to identify trends, as seen in pyranone research .

Methodological Considerations

  • Handling and Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Work under fume hoods to avoid respiratory exposure (H335) .
  • Data Repositories : Cross-reference PubChem, EPA DSSTox, and CAS Common Chemistry for physicochemical and toxicological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.